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Compound of Interest

Compound Name: Psammaplysene A

Cat. No.: B15563955 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Psammaplysene A is a marine-derived bromotyrosine alkaloid that has garnered significant

interest within the scientific community due to its potent and specific biological activities.

Isolated from the marine sponge Psammaplysilla sp., it has been identified as an inhibitor of

FOXO1a (Forkhead box protein O1) nuclear export.[1][2] This inhibitory action has potential

therapeutic implications in various diseases, including cancer and neurodegenerative

disorders, by modulating the downstream targets of the PI3K/Akt signaling pathway. The limited

availability of Psammaplysene A from its natural source necessitates a robust and efficient

total synthesis to enable further biological evaluation and drug discovery efforts.

This document provides a detailed protocol for the total synthesis of Psammaplysene A,

primarily based on the flexible and efficient route developed by Georgiades and Clardy.

Additionally, a more recent and concise synthesis reported by Xu et al. is briefly mentioned as

an alternative approach. The provided methodologies, quantitative data, and visual

representations of the synthetic pathways are intended to serve as a comprehensive guide for

researchers aiming to synthesize Psammaplysene A and its analogs.

Synthetic Strategy Overview
The total synthesis of Psammaplysene A, as outlined by Georgiades and Clardy, follows a

convergent strategy. The molecule is retrosynthetically disconnected into two key fragments: a
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carboxylic acid moiety and an amine moiety. Both fragments are synthesized from a common

precursor, 4-iodophenol, highlighting the efficiency of this approach. Key transformations in this

synthesis include electrophilic bromination, O-alkylation, a Heck cross-coupling reaction, and a

final amide bond formation to yield the target molecule.

An alternative, more recent synthesis by Xu et al. reports a 5-step sequence with a notable

50% overall yield, employing a Knoevenagel condensation as a key step.[3]

Experimental Protocols
The following protocols are adapted from the supporting information for the total synthesis

reported by Georgiades and Clardy.

Synthesis of Key Intermediates
1. Synthesis of 2,6-Dibromo-4-iodophenol (Compound 7)

This procedure outlines the dibromination of 4-iodophenol.

Reaction Scheme:

4-iodophenol is treated with N-bromosuccinimide (NBS) in 1,2-dichlorobenzene to yield

the dibrominated product.

Experimental Protocol:

To a solution of 4-iodophenol (1.0 g, 4.54 mmol) in 1,2-dichlorobenzene (20 mL), add N-

bromosuccinimide (1.62 g, 9.08 mmol, 2.0 equiv.) in one portion.

Stir the reaction mixture at room temperature for 12 hours.

Remove the solvent under reduced pressure.

Purify the residue by column chromatography on silica gel (eluting with a gradient of 0% to

10% ethyl acetate in hexanes) to afford 2,6-dibromo-4-iodophenol as a white solid.

2. Synthesis of (E)-methyl 3-(3,5-dibromo-4-(3-(dimethylamino)propoxy)phenyl)acrylate (Acid

Precursor)
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This multi-step procedure describes the synthesis of the carboxylic acid precursor fragment.

Step 2a: O-Alkylation with 3-(Dimethylamino)-1-propanol

A Mitsunobu reaction is employed to couple 2,6-dibromo-4-iodophenol with 3-

(dimethylamino)-1-propanol.

Step 2b: Heck Cross-Coupling

The resulting aryl iodide is subjected to a Heck reaction with methyl acrylate to introduce

the acrylate moiety.

Step 2c: Saponification

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

3. Synthesis of 3-(3,5-Dibromo-4-(2-(dimethylamino)ethoxy)phenyl)propan-1-amine (Amine

Precursor)

This procedure details the synthesis of the amine fragment.

Step 3a: O-Alkylation with 2-(Dimethylamino)-1-ethanol

Similar to the acid precursor, 2,6-dibromo-4-iodophenol is alkylated with 2-

(dimethylamino)-1-ethanol via a Mitsunobu reaction.

Step 3b: Heck Cross-Coupling with Acrylonitrile

The aryl iodide is coupled with acrylonitrile.

Step 3c: Reduction of the Nitrile

The nitrile is reduced to the primary amine.

Final Assembly: Amide Coupling to Yield
Psammaplysene A (Compound 1)
This final step involves the coupling of the carboxylic acid and amine fragments.
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Reaction Scheme:

The carboxylic acid fragment is coupled with the amine fragment using

diethylphosphocyanidate (DEPC) as the coupling agent.

Experimental Protocol:

To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.0 equiv.) in anhydrous

THF, add triethylamine (3.0 equiv.).

Cool the mixture to 0 °C and add diethylphosphocyanidate (DEPC) (1.2 equiv.) dropwise.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl

acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield Psammaplysene
A.

Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of

Psammaplysene A as reported by Georgiades and Clardy.
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Step Reaction Product Yield (%)

1
Dibromination of 4-

iodophenol

2,6-Dibromo-4-

iodophenol
Not specified

2a O-Alkylation
Aryl iodide

intermediate for acid
Not specified

2b Heck Reaction Methyl ester precursor 86

2c Saponification

Carboxylic acid

fragment (Compound

3)

95

Final Step Amide Coupling
Psammaplysene A

(Compound 1)
89

Visualizations
Overall Synthetic Pathway for Psammaplysene A
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Acid Fragment Synthesis

Amine Fragment Synthesis

Final Assembly4-Iodophenol 2,6-Dibromo-
4-iodophenol

NBS O-Alkylated IodideO-Alkylation Methyl Ester
(Heck Product)

Heck Reaction
(Pd(OAc)2) Carboxylic Acid

Fragment (3)

Saponification
(KOH)

Psammaplysene A (1)

Amide Coupling
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4-Iodophenol 2,6-Dibromo-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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